![molecular formula C9H19NO3S B13800467 [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate typically involves the reaction of 1-ethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the methanesulfonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives, where the methanesulfonate group is replaced by the nucleophile.
Oxidation Reactions: The major products are the N-oxides or other oxidized derivatives of the piperidine ring.
Reduction Reactions: The major products are the reduced piperidine derivatives without the methanesulfonate group.
Wissenschaftliche Forschungsanwendungen
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can lead to the modulation of the target’s activity, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate can be compared with other similar compounds, such as:
[(3S)-1-ethylpiperidin-3-yl]methyl chloride: This compound has a chloride group instead of a methanesulfonate group, which affects its reactivity and applications.
[(3S)-1-ethylpiperidin-3-yl]methyl acetate:
[(3S)-1-ethylpiperidin-3-yl]methyl sulfate: This compound has a sulfate group, which can lead to different reactivity and applications compared to the methanesulfonate derivative.
The uniqueness of this compound lies in its specific reactivity and the ability to act as a versatile intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C9H19NO3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate |
InChI |
InChI=1S/C9H19NO3S/c1-3-10-6-4-5-9(7-10)8-13-14(2,11)12/h9H,3-8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
KCRBWFYQHSGFKB-VIFPVBQESA-N |
Isomerische SMILES |
CCN1CCC[C@@H](C1)COS(=O)(=O)C |
Kanonische SMILES |
CCN1CCCC(C1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



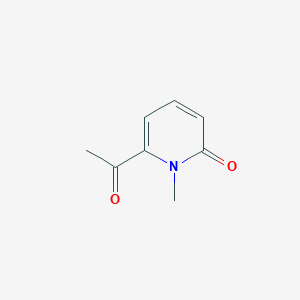
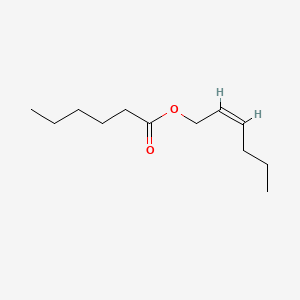

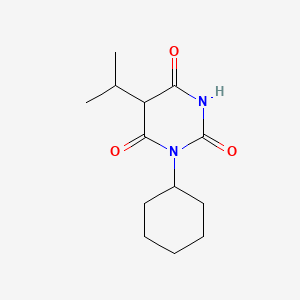

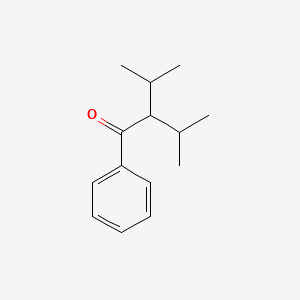

![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
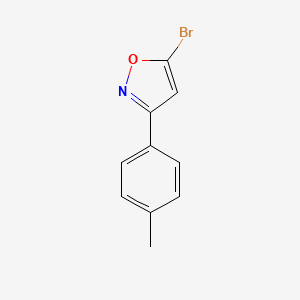
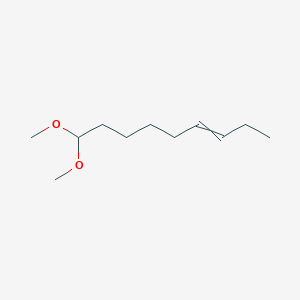
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
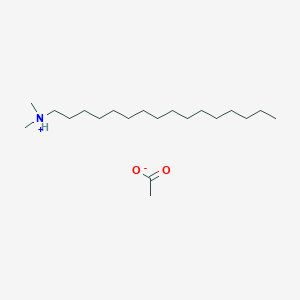
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
